
(3beta)-11-Hydroxy-17-oxoandrost-5-ene-3,7-diyl dimethyl biscarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta)-11-Hydroxy-17-oxoandrost-5-ene-3,7-diyl dimethyl biscarbonate is a synthetic steroid derivative This compound is part of the androstane family, which is known for its significant biological activities The structure of this compound includes a hydroxyl group at the 11th position, a ketone group at the 17th position, and dimethyl biscarbonate groups at the 3rd and 7th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3beta)-11-Hydroxy-17-oxoandrost-5-ene-3,7-diyl dimethyl biscarbonate typically involves multi-step organic reactions. The starting material is often a commercially available androstane derivative. The hydroxylation at the 11th position can be achieved using specific oxidizing agents under controlled conditions. The introduction of the ketone group at the 17th position may involve oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or other suitable oxidants. The final step involves the formation of dimethyl biscarbonate groups at the 3rd and 7th positions, which can be accomplished using carbonate reagents under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at the 11th position, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group at the 17th position to a hydroxyl group, altering the compound’s biological activity.
Substitution: The dimethyl biscarbonate groups can participate in substitution reactions, where the carbonate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: PCC, KMnO4, or CrO3 for oxidation reactions.
Reducing Agents: NaBH4 or LiAlH4 for reduction reactions.
Substitution Reagents: Nucleophiles like amines or thiols for substitution reactions.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Compounds with new functional groups replacing the carbonate groups.
Scientific Research Applications
(3beta)-11-Hydroxy-17-oxoandrost-5-ene-3,7-diyl dimethyl biscarbonate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3beta)-11-Hydroxy-17-oxoandrost-5-ene-3,7-diyl dimethyl biscarbonate involves its interaction with specific molecular targets in the body. The hydroxyl and ketone groups allow it to bind to steroid receptors, influencing gene expression and cellular functions. The compound may also interact with enzymes involved in steroid metabolism, modulating their activity and affecting hormone levels.
Comparison with Similar Compounds
Testosterone: A natural steroid hormone with similar structural features but different functional groups.
Androstenedione: A precursor to testosterone with a similar androstane backbone.
DHEA (Dehydroepiandrosterone): Another steroid hormone with a similar structure but different biological activity.
Uniqueness: (3beta)-11-Hydroxy-17-oxoandrost-5-ene-3,7-diyl dimethyl biscarbonate is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research.
Properties
CAS No. |
537718-13-1 |
|---|---|
Molecular Formula |
C23H32O8 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
[(3S,7R,8S,9S,10R,11R,13S,14S)-11-hydroxy-3-methoxycarbonyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] methyl carbonate |
InChI |
InChI=1S/C23H32O8/c1-22-8-7-13(30-20(26)28-3)9-12(22)10-16(31-21(27)29-4)18-14-5-6-17(25)23(14,2)11-15(24)19(18)22/h10,13-16,18-19,24H,5-9,11H2,1-4H3/t13-,14-,15+,16-,18+,19-,22-,23-/m0/s1 |
InChI Key |
MQMSLWPZFXEAHE-NMVVZMBUSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=C[C@@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)O)OC(=O)OC)OC(=O)OC |
Canonical SMILES |
CC12CCC(CC1=CC(C3C2C(CC4(C3CCC4=O)C)O)OC(=O)OC)OC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


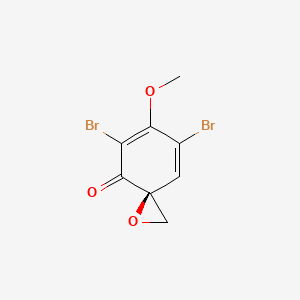
![N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12581764.png)
![3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one](/img/structure/B12581768.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]-](/img/structure/B12581776.png)
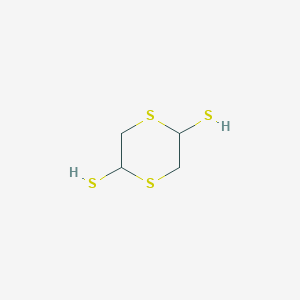
![1-Pyrrolidinecarboxamide, 2-[4-(1-methylethoxy)phenyl]-5-oxo-](/img/structure/B12581792.png)
![Benzenecarbothioic acid, 4-[(trimethylsilyl)ethynyl]-, S-2-pyridinyl ester](/img/structure/B12581799.png)
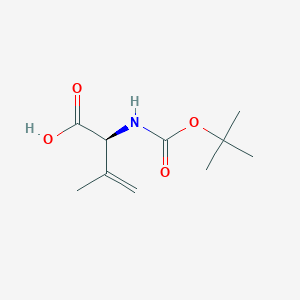
![5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one](/img/structure/B12581820.png)
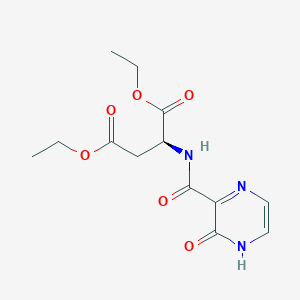

![Azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]-](/img/structure/B12581836.png)
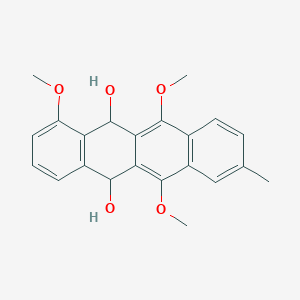
![3-{[4-(Tetradecyloxy)phenyl]methyl}-4,5-dihydro-1,2,4-oxadiazol-5-one](/img/structure/B12581844.png)
